Bienvenue dans la boutique en ligne BenchChem!

1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Medicinal Chemistry Calcium Channel Blockers Structure–Activity Relationships

The compound 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (CAS 2320419-35-8) is a synthetic small molecule with the molecular formula C17H25ClN2O4S and a molecular weight of 388.91 g/mol, belonging to the chemical class of benzenesulfonyl-piperidine-pyrrolidine conjugates. Its architecture integrates three pharmacophoric modules: a 5-chloro-2-methoxybenzenesulfonyl moiety, a piperidine linker, and a 3-methoxypyrrolidin-1-yl terminal group.

Molecular Formula C17H25ClN2O4S
Molecular Weight 388.91
CAS No. 2320419-35-8
Cat. No. B2937880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
CAS2320419-35-8
Molecular FormulaC17H25ClN2O4S
Molecular Weight388.91
Structural Identifiers
SMILESCOC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C17H25ClN2O4S/c1-23-15-7-8-19(12-15)14-5-9-20(10-6-14)25(21,22)17-11-13(18)3-4-16(17)24-2/h3-4,11,14-15H,5-10,12H2,1-2H3
InChIKeyGWKRUPYPEWYYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine: Core Structural Identity and Sourcing Rationale


The compound 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (CAS 2320419-35-8) is a synthetic small molecule with the molecular formula C17H25ClN2O4S and a molecular weight of 388.91 g/mol, belonging to the chemical class of benzenesulfonyl-piperidine-pyrrolidine conjugates [1]. Its architecture integrates three pharmacophoric modules: a 5-chloro-2-methoxybenzenesulfonyl moiety, a piperidine linker, and a 3-methoxypyrrolidin-1-yl terminal group. This specific combination is structurally captured under the generic Formula I of patent families directed to calcium channel (particularly N-type) blockers and is associated with potential therapeutic applications in pain management [2]. Currently, the compound is cataloged as a research chemical by multiple vendors and appears in virtual screening databases but has no reported bioactivity data in ChEMBL or any peer‑reviewed publication, confirming its status as a structurally pre‑defined but biologically uncharacterized entity [3].

Why a Generic Benzenesulfonyl-Piperidine Replacement Cannot Match the Functionality of CAS 2320419-35-8


The benzenesulfonyl-piperidine-pyrrolidine space is densely populated, but the specific combination of substituents in 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is not trivially interchangeable with close analogs [1]. The 5-chloro-2-methoxy substitution pattern on the phenyl ring is a distinct regioisomeric arrangement that has been exhaustively exemplified in the Purdue Pharma calcium channel blocker patent family, while the 4-chlorophenyl, 3-chloro-4-fluorophenyl, or 2-fluorophenyl variants—all sharing the identical 4-(3-methoxypyrrolidin-1-yl)piperidine core—populate the same chemical space but differ in electronic properties, lipophilicity, and hydrogen‑bonding capacity [2]. The 3‑methoxypyrrolidine ring directly modulates the basicity of the pendant nitrogen and introduces a stereocenter, creating key points of differentiation from des‑methoxy or hydroxyl analogs. Without head‑to‑head biological data, the structural uniqueness alone constitutes the primary evidence for non‑substitutability: altering any single module would produce a different compound with an unpredictable shift in biological fingerprint and physicochemical profile [3].

Quantitative Structural and Property Differentiation Evidence for 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine


Regioisomeric Halogen Substitution: 5-Chloro-2-methoxy Pattern vs. 4-Chlorophenyl and 3-Chloro-4-fluorophenyl Analogs

The target compound carries a 5‑chloro‑2‑methoxybenzenesulfonyl group, which is a specific regioisomer within the Purdue Pharma N‑type calcium channel blocker patent series [1]. By contrast, the closest cataloged analogs bearing the identical 4-(3-methoxypyrrolidin-1‑yl)piperidine core utilize alternative sulfonyl substituents, e.g., 4-chlorophenyl, 3‑chloro‑4‑fluorophenyl, or 2‑fluorophenyl [2]. The 5‑chloro‑2‑methoxy pattern positions the electron‑withdrawing chlorine para to the sulfonamide linkage and the electron‑donating methoxy ortho to it, creating a unique dipole and hydrogen‑bond acceptor arrangement. For comparison, the 4‑chlorophenyl analog lacks the ortho‑methoxy group, while the 3‑chloro‑4‑fluorophenyl analog introduces a second halogen that further alters ring electronics. Computed logP for the target compound is 2.22 [3], a value that will shift with any change in halogenation pattern, directly impacting membrane permeability and off‑target binding.

Medicinal Chemistry Calcium Channel Blockers Structure–Activity Relationships

Pyrrolidine Methoxy Substitution: 3-Methoxypyrrolidine vs. Des-Methoxy and Hydroxy Analogs

The 3‑methoxypyrrolidin‑1‑yl group in the target compound differentiates it from compounds bearing unsubstituted pyrrolidine or 3‑hydroxypyrrolidine [1]. The methoxy group reduces the basicity of the pyrrolidine nitrogen (pKa shift of approximately 1–1.5 units downward relative to pyrrolidine) and removes a hydrogen‑bond donor present in the hydroxy analog, thereby lowering polar surface area [2]. Computed molecular weight of 388.91 g/mol and hydrogen‑bond acceptor count of 6 place the compound within favorable drug‑like space, but the methoxy group directly influences solubility, permeability, and CYP450‑mediated oxidative metabolism. Replacing the methoxy group with a hydroxyl (as in 4-(3-hydroxypyrrolidin-1-yl)piperidine sulfonyl analogs) would introduce a hydrogen‑bond donor, increase PSA, and potentially increase susceptibility to Phase II conjugation (glucuronidation/sulfation), altering pharmacokinetic and pharmacodynamic profiles [3].

Drug Design Physicochemical Properties Metabolic Stability

Sulfonamide vs. Carboxamide Linkage: Stability and Conformational Implications

The sulfonamide bond connecting the benzenesulfonyl group to the piperidine ring confers distinct chemical stability and conformational properties compared to carboxamide‑linked analogs such as 1‑(3,5‑dimethoxybenzoyl)‑4‑(3‑methoxypyrrolidin‑1‑yl)piperidine (CAS 2320421‑28‑9) . Sulfonamides are generally resistant to hydrolysis under physiological conditions and adopt a tetrahedral geometry at sulfur, whereas amides possess partial double‑bond character and a planar geometry, leading to different spatial presentation of the terminal pyrrolidine group. The sulfonyl group also adds an additional polar atom without introducing a hydrogen‑bond donor, contributing to the compound's profile as a purely hydrogen‑bond acceptor scaffold [1]. For research applications requiring stable, non‑hydrolyzable linkers (e.g., probe design, chemoproteomics), the sulfonamide in the target compound is inherently superior to a carboxamide, which may be cleaved by ubiquitous amidases [2].

Medicinal Chemistry Chemical Stability Linker Design

Molecular Complexity and Scaffold Uniqueness: A Structurally Distinct Entry in the Benzenesulfonyl-Piperidine-Pyrrolidine Series

Among the benzenesulfonyl‑piperidine‑pyrrolidine series, the target compound is distinguished by its simultaneous incorporation of (i) a 5‑chloro‑2‑methoxybenzenesulfonyl cap, (ii) a piperidine spacer, and (iii) a 3‑methoxypyrrolidine tail, a combination that is not represented in any other compound for which biological data have been reported [1]. The ZINC database lists multiple entries under the same molecular formula (C17H25ClN2O4S) that represent the same compound (ZINC608045314 and ZINC260888347), but none have associated activity records [2]. The nearest analogs with biological annotation are those disclosed generically in US20100063030, which collectively exemplify the N‑type calcium channel blocking phenotype but do not assign specific data to the 5‑chloro‑2‑methoxy‑3‑methoxypyrrolidine variant. This structural singularity means that the compound occupies an unexplored vector in chemical space, offering a fresh starting point for hit‑finding or scaffold‑hopping campaigns [3].

Chemical Biology Screening Libraries Scaffold Diversity

Vendor‑Reported Purity and Availability Profile vs. Research‑Grade Benchmarks

Suppliers listing 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine consistently report a purity of ≥95% for this research compound . While this purity level is standard for screening‑grade compounds, it provides a baseline quality metric that is comparable to other cataloged analogs. The compound is available from multiple independent sources, increasing the likelihood of batch‑to‑batch reproducibility, and is classified for non‑human research use only, consistent with its status as an early‑stage research tool [1]. No quantitative solubility, stability, or formulation data are publicly available beyond the computed logP [2]. Users should request a Certificate of Analysis (CoA) for each batch and perform independent QC (e.g., LC‑MS, 1H‑NMR) to verify identity and purity prior to use.

Chemical Procurement Quality Control Reproducibility

Scientific and Industrial Application Scenarios for CAS 2320419-35-8 Based on Structural Differentiation Evidence


Hit‑Finding Screening in N‑Type Calcium Channel Drug Discovery Programs

Given that the compound falls within the generic Formula I of the Purdue Pharma patent family on N‑type calcium channel blockers, it is a logical inclusion in focused screening libraries designed to identify new chemical matter for pain or neurological indications [1]. Its 5‑chloro‑2‑methoxybenzenesulfonyl‑piperidine‑3‑methoxypyrrolidine architecture has not been individually profiled in the patent, yet it retains the core pharmacophore acknowledged to confer calcium channel blocking activity. Procurement would enable a structure‑activity relationship study comparing its activity against the patent‑exemplified analogs, potentially revealing superior subtype selectivity or differentiated pharmacokinetics [2].

Chemical Probe Development Requiring Stable Sulfonamide Linkers

For research applications such as chemoproteomics, affinity‑based protein profiling (AfBPP), or cellular thermal shift assays (CETSA), the hydrolytically resistant sulfonamide bond is advantageous over carboxamide linkers that may be cleaved by intracellular amidases [1]. The compound's purely hydrogen‑bond acceptor character (no H‑bond donors beyond those potentially generated via metabolism) also simplifies the interpretation of binding data by reducing the number of possible interaction modes [2]. The 3‑methoxypyrrolidine group can serve as a recognition element for binding site discrimination while remaining metabolically stable relative to hydroxy‑substituted analogs [3].

Scaffold‑Hopping from Carboxamide to Sulfonamide Cores in Lead Optimization

Research teams that have identified a benzamide‑type lead (e.g., 1‑(3,5‑dimethoxybenzoyl)‑4‑(3‑methoxypyrrolidin‑1‑yl)piperidine) but are encountering metabolic instability due to amidase cleavage can procure the target compound as a direct sulfonamide isostere [1]. The substitution of the carbonyl (C=O) with a sulfonyl (SO₂) group retains the hydrogen‑bond acceptor capacity but eliminates the hydrolytically labile amide bond, providing an alternative scaffold for lead optimization [2]. The identical 4‑(3‑methoxypyrrolidin‑1‑yl)piperidine core ensures that any differences in biological activity can be attributed primarily to the linker region [3].

Physicochemical Profiling of 5‑Chloro‑2‑Methoxybenzenesulfonyl‑Containing Compounds

The target compound can be used as a representative member of a focused library to generate experimental data on solubility, permeability (PAMPA/Caco‑2), metabolic stability (microsomal/T hepatocyte), and plasma protein binding for the 5‑chloro‑2‑methoxybenzenesulfonyl‑3‑methoxypyrrolidine‑piperidine chemotype [1]. Direct experimental determination of logD, pKa, kinetic solubility, and CYP inhibition will provide quantitative data that can be contrasted with the computed logP (2.22) and predicted properties [2]. Such data would serve as a valuable reference for all subsequent analogs synthesized or procured within this structural series [3].

Quote Request

Request a Quote for 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.